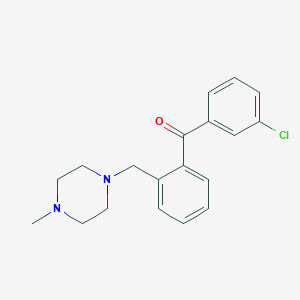
3'-Chloro-2-(4-methylpiperazinomethyl) benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C19H21ClN2O . It has a molecular weight of 328.84 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H21ClN2O/c1-21-9-11-22(12-10-21)14-15-5-4-6-16(13-15)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3 .Scientific Research Applications
Degradation and Removal in Aquatic Environments
Benzophenone-3 (BP-3), a chemical related to 3'-Chloro-2-(4-methylpiperazinomethyl) benzophenone, is commonly used in personal care products and is known for its ultraviolet absorbing properties. However, its presence in aquatic environments has raised concerns due to potential adverse impacts on ecosystems and human health. Research has explored various methods for the degradation and removal of BP-3 from water sources. These methods include ozonation, which has been shown to be an effective approach for BP-3 removal, although the formation of toxic intermediates suggests that additional energy or processes may be necessary for complete detoxification (Guo, Lin, Xu, & Qi, 2016). Other studies have investigated the oxidation of BP-3 using potassium permanganate and ferrate(VI), revealing potential pathways involving hydroxylation, direct oxidation, and carbon-carbon bridge bond cleavage, with reduced acute and chronic toxicities of the treated water (Cao, Wu, Qu, Sun, Huo, Ajarem, Allam, Wang, & Zhu, 2021).
Photocatalytic Degradation
The photocatalytic degradation of BP-3 has been explored using titanium dioxide particles in aqueous solutions. This method has demonstrated significant potential for the removal of BP-3 from water, with factors like pH, catalyst concentration, and the presence of hydrogen peroxide affecting the degradation rate (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016). Additionally, PbO/TiO2 and Sb2O3/TiO2 photocatalysts have been synthesized for the degradation of BP-3, showing complete degradation under specific conditions and suggesting a plausible mechanism for the process (Wang, Deb, Srivastava, Iftekhar, Ambat, & Sillanpää, 2019).
Metabolism and Endocrine-Disrupting Activity
Studies have also focused on the metabolism of BP-3 in the liver and its estrogenic and anti-androgenic activities. Metabolites such as 2,4,5-trihydroxybenzophenone and 3-hydroxylated BP-3 have been identified, with varying degrees of estrogenic activity. This research is crucial in understanding the potential health impacts of BP-3 exposure (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).
Biodegradation by Bacterial Strains
The isolation and characterization of a novel benzophenone-3-degrading bacterium, Methylophilus sp. strain FP-6, represents an innovative approach to biodegrading BP-3. This bacterial strain can degrade BP-3 as a sole carbon source, offering a promising method for removing BP-3 from environments (Jin, Geng, Pang, Zhang, Wang, Ji, Li, & Guan, 2019).
Anti-tumor and Proapoptotic Effects
Research has also investigated the anti-tumor and proapoptotic effects of synthetic benzophenone analogues in Ehrlich ascites tumor cells. This study suggests the potential clinical application of these compounds as potent anti-tumor and proapoptotic agents (Prabhakar, Khanum, Jayashree, Salimath, & Shashikanth, 2006).
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, like “3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone”, often interact with various receptors in the body, particularly those in the central nervous system. These could include dopamine, serotonin, and adrenergic receptors .
Mode of Action
The compound might bind to these receptors, triggering a series of biochemical reactions. The presence of the benzophenone group could enhance the compound’s lipophilicity, potentially increasing its ability to cross the blood-brain barrier .
Biochemical Pathways
Upon binding to its target, the compound could influence several biochemical pathways. For instance, if it interacts with serotonin receptors, it might affect mood regulation, sleep, and other physiological processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Piperazine derivatives are generally well-absorbed and can distribute throughout the body. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The cellular effects of the compound would depend on the specific receptors it targets and the biochemical pathways it influences. For example, if it acts on dopamine receptors, it might have effects on mood, reward, and motor control .
Action Environment
Various factors, including pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability. For instance, certain enzymes or substances might enhance or inhibit its activity .
properties
IUPAC Name |
(3-chlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQHNHGJQLVDKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643872 |
Source


|
| Record name | (3-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898783-05-6 |
Source


|
| Record name | (3-Chlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

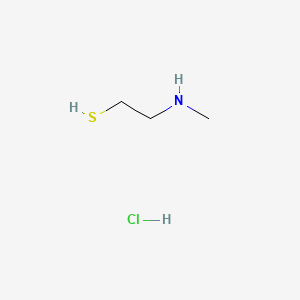

![2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1360395.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1360396.png)

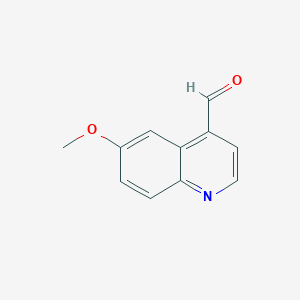

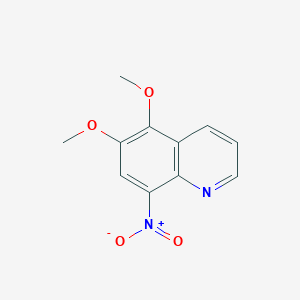


![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)
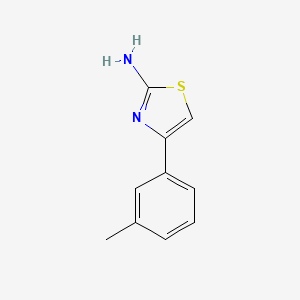
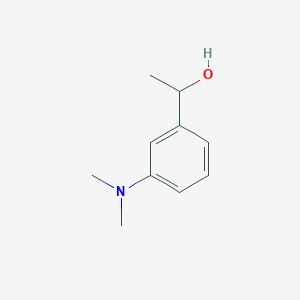
![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)